ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Catalog No.
S13816913
CAS No.
M.F
C7H10FN3O2
M. Wt
187.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carb...

Product Name

ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 5-amino-4-fluoro-1-methylpyrazole-3-carboxylate

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

InChI

InChI=1S/C7H10FN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3

InChI Key

WMGILCQZKROUNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1F)N)C

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes an ethyl ester group, an amino group, a fluorine atom, and a methyl group attached to a pyrazole ring. The chemical formula for this compound is C7H10FN3O2C_7H_{10}FN_3O_2 with a molecular weight of approximately 187.17 g/mol. This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its diverse biological activities and chemical properties .

  • Substitution Reactions: The fluorine atom can be substituted by various nucleophiles, which can lead to the formation of new derivatives.
  • Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction, allowing for the synthesis of different derivatives that may exhibit varied biological activities.
  • Condensation Reactions: This compound can also participate in condensation reactions, leading to the formation of larger heterocyclic systems that may have enhanced properties .

Research indicates that ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with microbial growth and cancer cell proliferation. This makes it a candidate for further investigation in drug development .

The synthesis of ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyrazole derivatives.
  • Fluorination Reaction: A common method involves the use of fluorinating agents such as fluorosulfonic acid or other fluorine sources under controlled conditions to introduce the fluorine atom at the 4-position of the pyrazole ring.
  • Esterification: The carboxylic acid derivative is then reacted with ethanol in the presence of acid catalysts to form the ethyl ester.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing .

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has various applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting microbial and cancerous cells.
  • Agricultural Chemistry: The compound may be utilized in synthesizing agrochemicals that enhance crop protection against pests and diseases.
  • Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds with potential applications in various scientific domains .

Studies on ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate have focused on its interactions with biological targets. These include enzyme inhibition studies where the compound's effect on microbial growth has been evaluated. Preliminary results suggest that it may inhibit key enzymes involved in metabolic pathways critical for pathogen survival, thus demonstrating its potential as an antimicrobial agent .

Several compounds share structural similarities with ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate, which include:

Compound NameSimilarityUnique Features
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateHighLacks fluorine substitution
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylateModerateContains bromine instead of fluorine
Ethyl 5-amino-1H-pyrazoleModerateSimplified structure without additional functional groups
Methyl 5-amino-1-methyl-1H-pyrazoleHighMethyl instead of ethyl group

Uniqueness

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate stands out due to the combination of both an amino group and a fluorine atom on the pyrazole ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it an interesting subject for further research in medicinal chemistry and related fields .

Historical Evolution of Pyrazole Core Functionalization Strategies

The synthesis of pyrazole derivatives has evolved significantly since the advent of the Knorr pyrazole synthesis, which relies on cyclocondensation between hydrazines and 1,3-diketones. Early methods faced challenges in regioselectivity, particularly for asymmetrically substituted pyrazoles. The introduction of transition-metal catalysts, such as ruthenium and palladium, revolutionized the field by enabling direct C–H functionalization. For example, ruthenium-catalyzed photoredox cyclization allows the formation of 5-amino-substituted pyrazoles through air-promoted oxidative coupling of hydrazines with Michael acceptors. This method bypasses the need for pre-functionalized substrates, offering a streamlined route to complex pyrazole cores.

Palladium-catalyzed C–H arylation further expanded the toolkit for pyrazole functionalization. The regioselective introduction of aryl groups at the C-4 position of 5-aminopyrazoles was achieved using aryl bromides under mild conditions, demonstrating broad functional group tolerance. These advances laid the groundwork for targeted modifications of the pyrazole scaffold, including the incorporation of fluorine atoms at specific positions.

Regioselective Fluorination Techniques in Pyrazole Derivatives

Regioselective fluorination at the C-4 position of pyrazoles is critical for synthesizing ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate. Transition-metal-catalyzed C–H activation has emerged as a powerful strategy for direct fluorination. For instance, palladium complexes facilitate the insertion of fluorine via electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). The presence of directing groups, such as the methyl substituent at N-1, enhances regiocontrol by coordinating the metal catalyst to the pyrazole ring.

Alternative approaches include the use of fluorinated building blocks in cyclocondensation reactions. A notable example involves the reaction of fluorinated β-ketoesters with methylhydrazine, where the fluorine atom is pre-installed in the diketone precursor to ensure correct positioning. This method avoids post-synthetic modifications and is compatible with green chemistry principles due to its atom economy.

Green Chemistry Approaches for N-Unsubstituted Pyrazole Synthesis

Green chemistry principles have driven innovations in pyrazole synthesis, particularly for N-unsubstituted intermediates. Microwave-assisted reactions reduce energy consumption and reaction times significantly. For example, the Thorpe-Ziegler cyclization of cyanoacetamides with hydrazines under microwave irradiation in toluene achieves a 24-fold reduction in reaction time compared to conventional heating. This method is scalable and minimizes solvent waste, aligning with sustainable chemistry goals.

Iron-catalyzed protocols offer another eco-friendly alternative. The use of FeCl~3~ and tert-butyl hydroperoxide (TBHP) enables the oxidative cyclization of vicinal diols with hydrazones, producing trisubstituted pyrazoles in high yields. This approach avoids precious metals and leverages non-toxic oxidants, making it ideal for large-scale applications.

Optimization of Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) provide efficient access to polysubstituted pyrazoles by combining three or more reactants in a single step. The (3 + 2) cyclocondensation strategy, which pairs α,β-unsaturated carbonyl compounds with hydrazines, has been optimized for synthesizing ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate. Key advances include:

CatalystConditionsYieldReference
Ru(bpy)~3~Cl~2~Visible light, air85–92%
FeCl~3~/TBHP80°C, 12 h78–84%
Pd(OAc)~2~/PPh~3~DMF, 100°C, 6 h70–75%

Ruthenium photoredox catalysis stands out for its mild conditions and high efficiency, enabling the formation of 5-amino groups without protective groups. The reaction proceeds via a single-electron transfer mechanism, with air serving as a terminal oxidant to regenerate the catalyst.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

187.07570473 g/mol

Monoisotopic Mass

187.07570473 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types